(1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide
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Overview
Description
(1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with hydroxylamine and an appropriate ethanimidamide precursor. The reaction is carried out under controlled conditions, often involving a solvent such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
(1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide: shares structural similarities with other triazine derivatives, such as melamine and cyanuric acid.
Melamine: Known for its use in the production of plastics and resins.
Cyanuric Acid: Used in the synthesis of herbicides and disinfectants.
Uniqueness
The uniqueness of (1Z)-2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N’-hydroxyethanimidamide lies in its specific substitution pattern and the presence of the hydroxyethanimidamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N7O2/c1-15(2)7-11-8(16(3)4)13-9(12-7)18-5-6(10)14-17/h17H,5H2,1-4H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGQPLMFQPPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCC(=NO)N)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)OC/C(=N/O)/N)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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